2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features both indole and quinazoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents include brominating agents, methylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The quinazoline ring can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole-quinazoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The indole and quinazoline moieties can bind to various enzymes and receptors, modulating their activity. This interaction can affect multiple pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-phenyl-3,4-dihydroquinazolin-4-one
- 2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one
Uniqueness
The presence of the 4-methoxyphenyl group in 2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one distinguishes it from similar compounds. This group can influence the compound’s chemical reactivity and biological activity, making it a unique candidate for further research and development.
Properties
IUPAC Name |
2-[(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(4-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O3/c1-28-22-12-7-15(26)13-19(22)20(24(28)30)14-23-27-21-6-4-3-5-18(21)25(31)29(23)16-8-10-17(32-2)11-9-16/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEPXVOITVRMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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